![molecular formula C20H13BrCl2N4S B12142021 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12142021.png)
4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
The compound 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic molecule that features a triazole ring, a pyridine ring, and various substituents including bromophenyl and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction, where the triazole derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichlorobenzaldehyde and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using bases like potassium carbonate; electrophilic substitution using reagents like bromine or NBS.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of this compound lies in its antifungal properties. Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. The presence of the triazole ring is crucial for this biological activity.
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of triazole derivatives similar to 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 1.5 µg/mL, showcasing its potential as an effective antifungal agent .
Anticancer Properties
Research has also explored the anticancer potential of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.
Case Study: Anticancer Activity
In vitro studies have shown that similar triazole compounds can induce apoptosis in cancer cells. A notable study found that these compounds could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .
Agricultural Applications
Fungicides
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its effectiveness against plant pathogens makes it a candidate for crop protection formulations.
Case Study: Field Trials
Field trials conducted on wheat crops demonstrated that formulations containing triazole derivatives significantly reduced fungal infections, resulting in a 30% increase in yield compared to untreated controls .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced properties.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polyvinyl chloride (PVC) enhances thermal stability and UV resistance. Testing revealed improved mechanical properties and longevity under environmental stress conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine would depend on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}benzene
- 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thiophene
- 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}furan
Uniqueness
The uniqueness of 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine lies in its specific combination of substituents and the presence of both a triazole and pyridine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various scientific research applications.
Biological Activity
The compound 4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a member of the triazole family, specifically designed to explore its potential biological activities. This compound contains a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H13BrCl2N4S with a CAS number of 477330-42-0 . The structure incorporates a triazole moiety linked to a pyridine ring and substituted with bromophenyl and dichlorobenzyl groups, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a similar structure demonstrated potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 0.046 μM for some derivatives, indicating strong efficacy compared to traditional antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds structurally related to our target compound have shown activity against several cancer cell lines. One study noted that specific 1,2,4-triazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . This suggests that our compound may also possess similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components. Substituents such as halogens (e.g., bromine and chlorine) on the phenyl rings have been shown to enhance antimicrobial potency. The presence of electron-donating groups on the aromatic rings can further increase activity against pathogens .
Case Studies
- Antibacterial Activity : A series of mercapto-substituted 1,2,4-triazoles demonstrated significant antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli. The most active compounds had MIC values significantly lower than those of standard antibiotics .
- Anticancer Efficacy : In vitro studies revealed that certain triazole derivatives inhibited the proliferation of cancer cells effectively. For example, one derivative showed an IC50 value of 27.3 μM against breast cancer cells, indicating potential for further development as an anticancer agent .
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H13BrCl2N4S |
---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrCl2N4S/c21-15-2-5-17(6-3-15)27-19(13-7-9-24-10-8-13)25-26-20(27)28-12-14-1-4-16(22)11-18(14)23/h1-11H,12H2 |
InChI Key |
QZFCQIUBFMLTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Br |
Origin of Product |
United States |
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